Bis(4-fluorophenyl)methanol
Overview
Description
4,4’-Difluorobenzhydrol, also known as bis(4-fluorophenyl)methanol, is an organic compound with the molecular formula C₁₃H₁₀F₂O and a molecular weight of 220.2147 g/mol It is characterized by the presence of two fluorine atoms attached to the benzene rings, making it a fluorinated benzhydrol derivative
Scientific Research Applications
4,4’-Difluorobenzhydrol has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
Bis(4-fluorophenyl)methanol, also known as 4,4’-Difluorobenzhydrol, is a diphenyl methanol building block with two fluorine atoms at the para-position . It is used as a synthesis intermediate for active pharmaceutical ingredients (APIs) and macromolecules . The compound’s primary targets are organic molecules, which it modifies through nucleophilic substitution reactions .
Mode of Action
The mode of action of this compound involves its participation in nucleophilic substitution reactions . This allows for the introduction of the this compound moiety into target molecules, enabling the creation of diverse chemical structures . The free hydroxy groups can be further functionalized for graft polymer with the ‘grafting to’ method .
Biochemical Pathways
It is known that the compound is used to synthesize aromatic polyethers through nucleophilic aromatic substitution . This suggests that it may influence pathways involving these polyethers.
Result of Action
The result of this compound’s action is the modification of organic molecules, which leads to the creation of diverse chemical structures . This compound is an important building block for synthesizing antipsychotic drugs such as fluspirilene, pimozide, and penfluridol .
Biochemical Analysis
Biochemical Properties
4,4’-Difluorobenzhydrol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with muscarinic acetylcholine receptors (mAChRs), which are G-protein-coupled receptors involved in numerous physiological functions. Studies have shown that derivatives of 4,4’-Difluorobenzhydrol, such as its carbamates, exhibit selective antagonistic activity towards the M1 subtype of mAChRs . This interaction is crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 4,4’-Difluorobenzhydrol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,4’-Difluorobenzhydrol carbamates have been shown to affect calcium mobilization in cells expressing the M1 subtype of mAChRs . This modulation of calcium signaling pathways can have downstream effects on various cellular processes, including neurotransmission and muscle contraction.
Molecular Mechanism
At the molecular level, 4,4’-Difluorobenzhydrol exerts its effects through specific binding interactions with biomolecules. The compound’s derivatives, such as carbamates, bind to the M1 subtype of mAChRs with high affinity, acting as antagonists . This binding inhibits the receptor’s activity, leading to changes in downstream signaling pathways. Additionally, 4,4’-Difluorobenzhydrol may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Difluorobenzhydrol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4,4’-Difluorobenzhydrol and its derivatives maintain their stability under specific conditions, allowing for prolonged observation of their effects in vitro and in vivo . Long-term exposure to 4,4’-Difluorobenzhydrol may lead to sustained modulation of cellular processes, which is essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 4,4’-Difluorobenzhydrol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as selective antagonism of mAChRs, without causing significant toxicity . At higher doses, 4,4’-Difluorobenzhydrol may induce adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage-dependent effects of 4,4’-Difluorobenzhydrol is crucial for determining its therapeutic window and potential side effects.
Metabolic Pathways
4,4’-Difluorobenzhydrol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism may lead to the formation of active or inactive metabolites, which can influence its overall biological activity . Additionally, 4,4’-Difluorobenzhydrol may affect metabolic flux and metabolite levels, further modulating cellular processes.
Transport and Distribution
The transport and distribution of 4,4’-Difluorobenzhydrol within cells and tissues are essential for understanding its biological effects. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . These interactions can influence the localization and accumulation of 4,4’-Difluorobenzhydrol within different cellular compartments, affecting its activity and function.
Subcellular Localization
The subcellular localization of 4,4’-Difluorobenzhydrol is a critical factor that determines its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 4,4’-Difluorobenzhydrol can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Difluorobenzhydrol can be synthesized through several methods. One common approach involves the reduction of 4,4’-difluorobenzophenone using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an appropriate solvent like ethanol or tetrahydrofuran (THF) . The reaction typically proceeds at room temperature or slightly elevated temperatures, yielding 4,4’-Difluorobenzhydrol as the primary product.
Industrial Production Methods: Industrial production of 4,4’-Difluorobenzhydrol may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent can be optimized for cost-effectiveness and yield. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Difluorobenzhydrol undergoes various chemical reactions, including:
Reduction: Further reduction can yield 4,4’-difluorobenzyl alcohol.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Thionyl chloride in dichloromethane (DCM).
Major Products:
Oxidation: 4,4’-Difluorobenzophenone.
Reduction: 4,4’-Difluorobenzyl alcohol.
Substitution: 4,4’-Difluorobenzyl chloride.
Comparison with Similar Compounds
4,4’-Difluorobenzhydrol can be compared with other similar compounds such as:
Benzhydrol: Lacks the fluorine atoms, making it less hydrophobic and potentially less bioactive.
4-Fluorobenzhydrol: Contains only one fluorine atom, which may result in different chemical and biological properties.
4,4’-Dichlorobenzhydrol:
Uniqueness: The presence of two fluorine atoms in 4,4’-Difluorobenzhydrol enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
bis(4-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTZPQWLFWZYJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189999 | |
Record name | 4,4'-Difluorobenzhydryl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 4,4'-Difluorobenzhydrol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19966 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
365-24-2 | |
Record name | Bis(4-fluorophenyl)methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=365-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Difluorobenzhydryl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000365242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Difluorobenzhydryl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-difluorobenzhydryl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.066 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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